2,5-Difluoro-3-nitrobenzamide
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Overview
Description
2,5-Difluoro-3-nitrobenzamide is an organic compound with the molecular formula C7H4F2N2O3 It is a derivative of benzamide, where two fluorine atoms and a nitro group are substituted on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluoro-3-nitrobenzamide typically involves the nitration of a fluorinated benzamide precursor. One common method includes the nitration of 2,5-difluorobenzamide using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous-flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoro-3-nitrobenzamide undergoes various chemical reactions, including:
Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, sodium borohydride.
Substitution: Sodium methoxide, potassium fluoride.
Major Products Formed
Reduction: 2,5-Difluoro-3-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,5-Difluoro-3-nitrobenzamide and its derivatives involves interactions with specific molecular targets. For instance, the nitro group can undergo bioreduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. The fluorine atoms enhance the compound’s stability and influence its electronic properties, affecting its reactivity and interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluoro-3-nitrobenzamide: Similar structure but with different fluorine substitution pattern.
4,5-Difluoro-2-nitrobenzamide: Another isomer with fluorine atoms at different positions.
Uniqueness
2,5-Difluoro-3-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for designing new molecules with tailored properties for various applications .
Properties
Molecular Formula |
C7H4F2N2O3 |
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Molecular Weight |
202.11 g/mol |
IUPAC Name |
2,5-difluoro-3-nitrobenzamide |
InChI |
InChI=1S/C7H4F2N2O3/c8-3-1-4(7(10)12)6(9)5(2-3)11(13)14/h1-2H,(H2,10,12) |
InChI Key |
KCTAXZSUJAYFCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)N)F)[N+](=O)[O-])F |
Origin of Product |
United States |
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